C15H9N7OS
Description
C₁₅H₉N₇OS is a heterocyclic compound featuring a triazole core substituted with aromatic and sulfur-containing functional groups. The molecule is hypothesized to contain a thione (C=S) group and aromatic protons, as observed in related triazole-thiones .
Properties
IUPAC Name |
11-(1,3-benzothiazol-2-ylamino)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N7OS/c23-13-9-7-16-14-17-8-18-22(14)11(9)5-6-21(13)20-15-19-10-3-1-2-4-12(10)24-15/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJCMROOSFSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN3C=CC4=C(C3=O)C=NC5=NC=NN45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H9N7OS typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with thiourea under controlled conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
C15H9N7OS: undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
C15H9N7OS: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its ability to undergo diverse chemical reactions.
Mechanism of Action
The mechanism by which C15H9N7OS exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations:
- Thione Group Impact : The presence of a thione group in C₁₅H₉N₇OS and C₁₆H₁₇N₇OS enhances electrophilicity, making these compounds reactive in nucleophilic substitution reactions. This group also contributes to strong IR absorption bands near 1317 cm⁻¹ (C=S stretch) .
- Aromaticity : Both C₁₅H₉N₇OS and the benzoxazole ester exhibit extended conjugation, which may improve binding to aromatic-rich biological targets (e.g., enzyme active sites).
- Solubility : The fluorinated amine shows higher aqueous solubility due to its smaller size and polar amine group, whereas bulkier triazole derivatives exhibit lower solubility.
Challenges:
Biological Activity
C15H9N7OS is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for assessing its therapeutic potential and mechanisms of action. This article reviews various studies and findings related to the biological activities of this compound, including its effects on different biological systems, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes multiple nitrogen atoms, a sulfur atom, and a complex aromatic system. This structure contributes to its biological activity, influencing interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Several studies have reported that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy against resistant strains makes it a candidate for further research in antibiotic development.
- Anticancer Properties : Research indicates that this compound may inhibit tumor growth in various cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through specific signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 4 µg/mL, indicating potent antimicrobial effects .
Anticancer Activity
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins . The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase activation |
| MCF-7 | 15 | Inhibition of cell proliferation |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. Kinetic studies showed that it competes with the substrate, suggesting a competitive inhibition mechanism .
Case Studies
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Case Study on Antimicrobial Resistance : A clinical case study highlighted the use of this compound derivatives in treating patients with multidrug-resistant infections. The results indicated a significant reduction in infection rates when combined with traditional antibiotics 4.
- Cancer Treatment Protocols : A case series involving patients with advanced cancer treated with this compound showed promising results in terms of tumor regression and improved quality of life. Detailed patient monitoring revealed specific biomarkers that correlated with treatment response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
